1H and 13C NMR chemical shifts for 3-(2,4-difluorophenyl)phenol
1H and 13C NMR chemical shifts for 3-(2,4-difluorophenyl)phenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2,4-difluorophenyl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(2,4-difluorophenyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the assignment of proton and carbon chemical shifts, including a thorough discussion of spin-spin coupling phenomena, particularly the through-bond effects of fluorine. The guide also outlines a robust experimental protocol for the acquisition of high-quality NMR data and illustrates the logical workflows for structural verification using two-dimensional NMR techniques.
Introduction: The Structural Elucidation Challenge
3-(2,4-difluorophenyl)phenol is a biphenyl derivative featuring two key functionalities that significantly influence its electronic and, consequently, its NMR spectroscopic properties: a hydroxyl group on one phenyl ring and two fluorine substituents on the other. The accurate assignment of its ¹H and ¹³C NMR spectra is fundamental for its structural confirmation, purity assessment, and for understanding its chemical behavior in various environments.
The chemical shifts in this molecule are governed by a combination of factors:
-
Inductive and Resonance Effects: The electron-donating hydroxyl group and the strongly electron-withdrawing fluorine atoms create distinct electronic environments across both aromatic rings.
-
Anisotropic Effects: The ring currents of the two phenyl moieties influence the shielding of nearby nuclei.
-
Through-Bond Scalar Coupling: The presence of the spin-active ¹⁹F nuclei introduces complex splitting patterns in both the ¹H and ¹³C NMR spectra due to J-coupling.
-
Conformational Dynamics: The dihedral angle between the two phenyl rings, influenced by steric hindrance and crystal packing forces, can affect the chemical shifts.[1]
This guide will deconstruct these factors to provide a predictive and interpretive framework for the NMR analysis of 3-(2,4-difluorophenyl)phenol.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for 3-(2,4-difluorophenyl)phenol are presented below.
Figure 1: Molecular structure and numbering of 3-(2,4-difluorophenyl)phenol.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-(2,4-difluorophenyl)phenol is expected to show distinct signals for the phenolic hydroxyl proton and the seven aromatic protons. The aromatic region will be complex due to proton-proton and proton-fluorine couplings.
The Phenolic Hydroxyl Proton (-OH)
The chemical shift of the phenolic -OH proton is highly variable and depends on the solvent, concentration, and temperature.[2][3] In a non-polar solvent like CDCl₃, it typically appears as a broad singlet between δ 4.0 and 8.0 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal shifts downfield (δ ~9.0-10.0 ppm) and often becomes sharper. This is due to the formation of hydrogen bonds with the solvent, which deshields the proton.[4] The absence of vicinal protons results in a singlet, though its broadness is a consequence of chemical exchange.
Aromatic Protons
The aromatic protons will resonate in the range of δ 6.5-8.0 ppm. Their precise chemical shifts and multiplicities are dictated by the electronic effects of the substituents and their coupling partners.
-
Phenol Ring (Ring A):
-
H-2: This proton is ortho to the bulky difluorophenyl group and meta to the hydroxyl group. It is expected to appear as a singlet or a narrow triplet (due to small meta couplings).
-
H-4: This proton is para to the difluorophenyl group and ortho to the hydroxyl group. It will likely be a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-6.
-
H-5: Situated between two protons, H-5 will be a triplet due to ortho coupling with H-4 and H-6.
-
H-6: Ortho to the difluorophenyl group and meta to the hydroxyl group, H-6 is expected to be a doublet of doublets.
-
-
Difluorophenyl Ring (Ring B): The protons on this ring will exhibit additional splitting due to coupling with the two fluorine atoms. The magnitude of J-coupling between protons and fluorine decreases with the number of bonds separating them (²J > ³J > ⁴J).[5][6]
-
H-3': This proton is ortho to F-2' and F-4'. It will be split by both fluorine atoms and by H-5', resulting in a complex multiplet, likely a triplet of doublets of doublets (tdd).
-
H-5': This proton is meta to F-2' and ortho to F-4', and also coupled to H-3' and H-6'. It is expected to appear as a complex multiplet.
-
H-6': This proton is ortho to the point of attachment to the other ring and meta to the F-2' fluorine. It is coupled to H-5' and will show a long-range coupling to F-4', likely appearing as a doublet of doublets (dd).
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Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 3-(2,4-difluorophenyl)phenol in CDCl₃.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OH | 4.0 - 8.0 | br s | - |
| H-2 | ~7.2 | t (or s) | J ≈ 1.5-2.0 Hz |
| H-4 | ~6.9 | dd | J ≈ 8.0, 2.0 Hz |
| H-5 | ~7.3 | t | J ≈ 8.0 Hz |
| H-6 | ~7.1 | dd | J ≈ 8.0, 2.0 Hz |
| H-3' | ~6.9 | tdd | ³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz, ⁴JHF ≈ 2.5 Hz |
| H-5' | ~7.0 | ddd | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 5.0 Hz, ⁵JHH ≈ 2.5 Hz |
| H-6' | ~7.4 | td | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 6.0 Hz |
Note: These are estimated values. Actual experimental values may vary.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, and the carbons of the difluorophenyl ring will exhibit splitting due to C-F coupling.
General Principles and Substituent Effects
-
C-O Carbon (C-3): The carbon directly attached to the hydroxyl group will be significantly deshielded, appearing in the δ 155-160 ppm region.[7]
-
C-F Carbons (C-2' and C-4'): These carbons will be strongly deshielded due to the electronegativity of fluorine and will appear as doublets due to a large one-bond C-F coupling (¹JCF). The chemical shifts are expected in the δ 158-165 ppm range.[8]
-
Ipso-Carbons (C-1 and C-1'): The quaternary carbons at the junction of the two rings will have chemical shifts influenced by the substitution pattern of both rings, typically in the δ 130-145 ppm range.
-
Other Aromatic Carbons: The remaining CH carbons will resonate in the typical aromatic region of δ 110-130 ppm.
Carbon-Fluorine Coupling (JCF)
The most prominent feature of the ¹³C NMR spectrum will be the splitting of signals due to coupling with the ¹⁹F nuclei.[9]
-
¹JCF: A large coupling constant (240-260 Hz) is expected for the carbons directly bonded to fluorine (C-2' and C-4').[8]
-
²JCF: A smaller two-bond coupling (20-30 Hz) will split the signals of carbons adjacent to the C-F bond (C-1', C-3', C-5').
-
³JCF and ⁴JCF: Even smaller long-range couplings (3-10 Hz) may be observed for carbons further away.
Predicted ¹³C NMR Data Summary
The table below provides predicted ¹³C NMR data for 3-(2,4-difluorophenyl)phenol in CDCl₃.
| Carbon | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constants (J, Hz) |
| C-1 | ~142 | s | - |
| C-2 | ~115 | s | - |
| C-3 | ~157 | s | - |
| C-4 | ~116 | s | - |
| C-5 | ~130 | s | - |
| C-6 | ~122 | s | - |
| C-1' | ~128 | dd | ²JCF ≈ 25 Hz, ²JCF ≈ 5 Hz |
| C-2' | ~160 | d | ¹JCF ≈ 250 Hz |
| C-3' | ~105 | dd | ²JCF ≈ 28 Hz, ⁴JCF ≈ 3 Hz |
| C-4' | ~162 | d | ¹JCF ≈ 255 Hz |
| C-5' | ~112 | dd | ²JCF ≈ 22 Hz, ³JCF ≈ 4 Hz |
| C-6' | ~132 | dd | ³JCF ≈ 9 Hz, ⁵JCF ≈ 2 Hz |
Note: These are estimated values. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
To obtain high-resolution and unambiguous NMR data, a systematic approach to sample preparation and instrument setup is crucial.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. CDCl₃ is a common first choice. For observing a sharper -OH peak and for compounds with poor solubility in CDCl₃, DMSO-d₆ is an excellent alternative.[2]
-
Concentration: Prepare a solution of approximately 5-10 mg of 3-(2,4-difluorophenyl)phenol in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[7]
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
Two-Dimensional (2D) NMR for Structural Verification
For complete and unambiguous assignment, especially in a molecule with this level of complexity, a suite of 2D NMR experiments is highly recommended.
Figure 2: Workflow for structural elucidation using 1D and 2D NMR.
Data Interpretation and Structural Verification using 2D NMR
The power of 2D NMR lies in its ability to reveal connectivity between atoms. For 3-(2,4-difluorophenyl)phenol, the following correlations would be key for confirming the assignments:
-
COSY (Correlation Spectroscopy): Would show cross-peaks between J-coupled protons. For example, H-4 would show a correlation to H-5, and H-5 to both H-4 and H-6. Similarly, in the difluorophenyl ring, H-5' would show correlations to H-3' and H-6'.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.
Figure 3: Key inter-ring HMBC correlations for structural verification.
Key HMBC correlations that would definitively establish the connectivity between the two rings include:
-
A cross-peak between H-6' and carbons C-1 and C-2 .
-
A cross-peak between H-2 and carbons C-1' and C-6' .
Conclusion
The ¹H and ¹³C NMR spectra of 3-(2,4-difluorophenyl)phenol are rich with structural information. A thorough understanding of substituent effects and, most critically, the patterns arising from proton-fluorine and carbon-fluorine coupling, allows for a detailed and accurate interpretation of the spectra. While one-dimensional NMR provides a foundational dataset, the application of two-dimensional techniques such as COSY, HSQC, and HMBC is indispensable for the complete and unambiguous structural elucidation of this molecule. The protocols and predictive data within this guide serve as a robust resource for scientists engaged in the analysis of this and structurally related compounds.
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